molecular formula C10H13FN2 B14026993 6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine

6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine

Cat. No.: B14026993
M. Wt: 180.22 g/mol
InChI Key: RGLJNIWLFPDENG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-7-amine is a fluorinated isoquinoline derivative. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinolines. The presence of a fluorine atom and a methyl group in the compound’s structure can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-7-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a fluorinated benzylamine and a suitable ketone, the compound can be synthesized through a series of steps including condensation, cyclization, and reduction reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced isoquinoline compounds .

Scientific Research Applications

6-fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-7-amine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The compound may act as an inhibitor or modulator of specific enzymes, affecting cellular processes such as signal transduction, metabolism, and gene expression .

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-2-methylindanone: Another fluorinated compound with a similar structure but different functional groups.

    6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-amine: A methoxy-substituted analog with potentially different biological activities.

    6-[(4S)-2-methyl-4-naphthalen-2-yl-3,4-dihydro-1H-isoquinolin-7-yl]pyridazin-3-amine: A more complex derivative with additional aromatic rings.

Uniqueness

6-fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-7-amine is unique due to the presence of both a fluorine atom and a methyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

6-fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2/c1-13-3-2-7-4-9(11)10(12)5-8(7)6-13/h4-5H,2-3,6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLJNIWLFPDENG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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